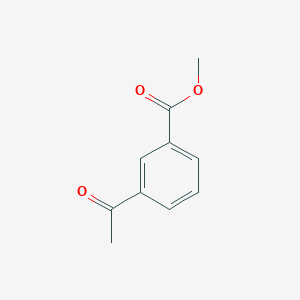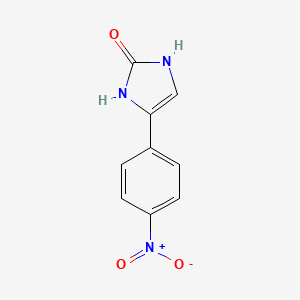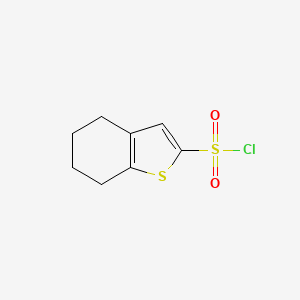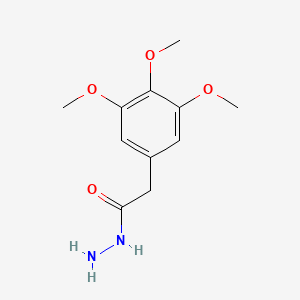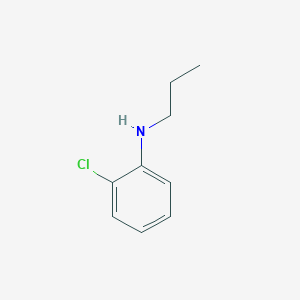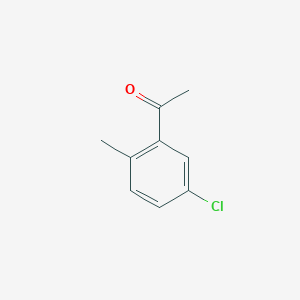
1-(5-Chloro-2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chloro-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 58966-35-1. It has a molecular weight of 168.62 and its IUPAC name is 1-(5-chloro-2-methylphenyl)ethanone . It is stored at room temperature and has a purity of 95%. It is in a liquid physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-2-methylphenyl)ethanone” is 1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-(5-Chloro-2-methylphenyl)ethanone” has a melting point of 55-57 degrees Celsius . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone
This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules. However, the specific applications or experimental procedures were not detailed in the source.
Indole derivatives
Indole derivatives, which are structurally similar to the compound you’re interested in, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds are synthesized and tested in vitro for their biological activities. However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, were not detailed in the source.
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
This compound was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150°. However, the specific applications or experimental procedures, as well as the results or outcomes obtained, were not detailed in the source.
Quinoline Derivatives
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .
Compounds Derived from Halogenoacetic Acids
Compounds derived from bromoacetic acids and chloroacetic acids have been synthesized and studied. For example, 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone
This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGGERYVCEAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570603 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)ethanone | |
CAS RN |
58966-35-1 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58966-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

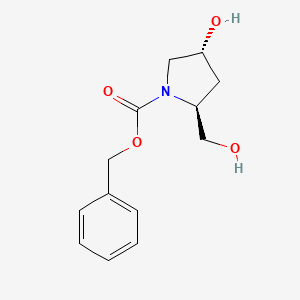
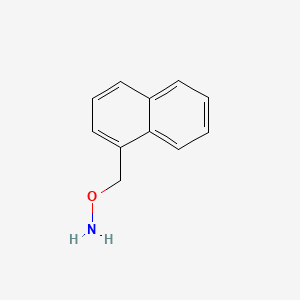
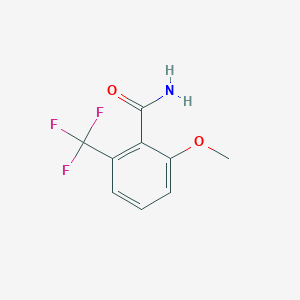
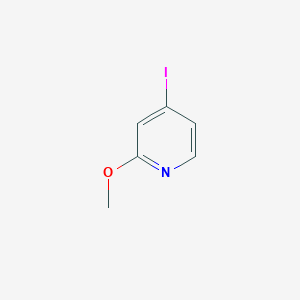

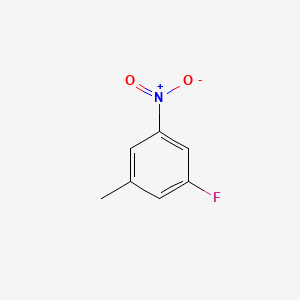

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
